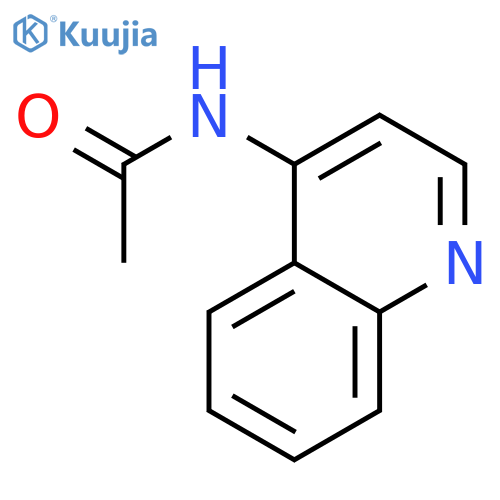Cas no 32433-28-6 (N-(Quinolin-4-yl)acetamide)

N-(Quinolin-4-yl)acetamide structure
商品名:N-(Quinolin-4-yl)acetamide
N-(Quinolin-4-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(Quinolin-4-yl)acetamide
- Acetamide,N-4-quinolinyl-
- N-quinolin-4-ylacetamide
- N-4-Quinolinylacetamide
- SB67665
- Acetamide, N-4-quinolinyl-
- 4-Acetamidoquinoline
- SCHEMBL13113090
- 32433-28-6
- AKOS015897042
- 13PLR20HSG
- DTXSID20186178
- FT-0713822
- L10180
- 4-Acetylaminoquinoline
- UNII-13PLR20HSG
- Oprea1_514702
- CCRIS 1689
- DB-032394
-
- MDL: MFCD00474717
- インチ: InChI=1S/C11H10N2O/c1-8(14)13-11-6-7-12-10-5-3-2-4-9(10)11/h2-7H,1H3,(H,12,13,14)
- InChIKey: OEONEHOVSJDOGK-UHFFFAOYSA-N
- ほほえんだ: CC(=O)N=C1C=CNC2=CC=CC=C21
計算された属性
- せいみつぶんしりょう: 186.0794
- どういたいしつりょう: 186.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 42Ų
じっけんとくせい
- 密度みつど: 1.242
- ゆうかいてん: 174 ºC
- ふってん: 320.7°C (rough estimate)
- 屈折率: 1.5300 (estimate)
- PSA: 41.99
N-(Quinolin-4-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM143049-1g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95% | 1g |
$222 | 2023-02-17 | |
| Chemenu | CM143049-10g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95% | 10g |
$968 | 2021-08-05 | |
| Alichem | A189005178-5g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95% | 5g |
$552.08 | 2023-09-02 | |
| Alichem | A189005178-1g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95% | 1g |
$183.60 | 2023-09-02 | |
| Chemenu | CM143049-5g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95% | 5g |
$622 | 2021-08-05 | |
| Ambeed | A337584-1g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95+% | 1g |
$200.0 | 2024-04-20 | |
| Crysdot LLC | CD11145347-10g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95+% | 10g |
$1027 | 2024-07-15 | |
| Crysdot LLC | CD11145347-5g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95+% | 5g |
$658 | 2024-07-15 | |
| Alichem | A189005178-10g |
N-(Quinolin-4-yl)acetamide |
32433-28-6 | 95% | 10g |
$823.68 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733258-1g |
n-(Quinolin-4-yl)acetamide |
32433-28-6 | 98% | 1g |
¥2100.00 | 2024-08-02 |
N-(Quinolin-4-yl)acetamide 関連文献
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
32433-28-6 (N-(Quinolin-4-yl)acetamide) 関連製品
- 7145-71-3(n-(1h-Indol-5-yl)acetamide)
- 27461-33-2(5-Acetamidoisoquinoline)
- 22433-76-7(N-(Quinolin-6-yl)acetamide)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:32433-28-6)N-(Quinolin-4-yl)acetamide

清らかである:99%
はかる:1g
価格 ($):180.0